

Spectroscopic Profile of Disperse Blue 165: A Technical Guide

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Compound of Interest

Compound Name: Disperse blue 165

Cat. No.: B1295748

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This technical guide provides an in-depth overview of the spectroscopic data for the azo dye, **Disperse Blue 165** (C.I. 11077). The focus is on its Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopic characteristics, crucial for its identification, quantification, and analysis in various scientific applications, including textile chemistry, environmental monitoring, and potentially in the development of dye-based technologies.

Introduction

Disperse Blue 165 is a monoazo dye characterized by its deep blue color. Its chemical structure is $C_{20}H_{19}N_7O_3$, with a molecular weight of 405.41 g/mol and CAS number 41642-51-7.^[1] Understanding its spectroscopic properties is fundamental for quality control in manufacturing, studying its behavior in different matrices, and for the development of analytical methods for its detection and quantification.

UV-Visible Spectroscopic Data

The UV-Vis spectrum of a dye is essential for determining its color properties and for quantitative analysis in solution. The absorption of light in the visible region is responsible for the dye's color, and the wavelength of maximum absorbance (λ_{max}) is a key characteristic.

Parameter	Value	Solvent/Conditions
λ_{max}	570 nm	Aqueous solution

Table 1: UV-Visible Spectroscopic Data for **Disperse Blue 165**.

Fourier-Transform Infrared (FTIR) Spectroscopic Data

FTIR spectroscopy provides information about the functional groups present in a molecule. The following table lists the predicted characteristic infrared absorption peaks for **Disperse Blue 165** based on its chemical structure. These values are indicative and can be used as a reference for the identification of the dye.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3300	N-H Stretch	Secondary Amine/Amide
3100 - 3000	C-H Stretch	Aromatic
2970 - 2850	C-H Stretch	Aliphatic (CH ₃ , CH ₂)
2230 - 2210	C≡N Stretch	Nitrile
1680 - 1650	C=O Stretch	Amide (Amide I)
1600 - 1450	C=C Stretch	Aromatic Ring
1550 - 1500	N-O Asymmetric Stretch	Nitro group
1550 - 1510	N-H Bend	Secondary Amide (Amide II)
1450 - 1350	N=N Stretch	Azo group
1350 - 1300	N-O Symmetric Stretch	Nitro group
1300 - 1000	C-N Stretch	Aromatic Amine
850 - 750	C-H Bend	Aromatic (out-of-plane)

Table 2: Predicted FTIR Characteristic Peaks for **Disperse Blue 165**.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate interpretation.

UV-Visible Spectroscopy

This protocol outlines the determination of the wavelength of maximum absorbance (λ_{max}) and the quantitative analysis of **Disperse Blue 165** in solution.

Instrumentation: A calibrated UV-Visible spectrophotometer (e.g., Jasco V-630) with a wavelength range of at least 200-800 nm.

Materials:

- **Disperse Blue 165** dye powder
- Distilled or deionized water (or other suitable solvent like methanol or acetone)
- Volumetric flasks
- Pipettes
- Quartz or glass cuvettes (1 cm path length)

Procedure:

- **Preparation of Stock Solution:** Accurately weigh a small amount of **Disperse Blue 165** powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration.
- **Preparation of Standard Solutions:** Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the desired wavelength range for scanning (e.g., 300-800 nm).

- Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record the baseline.
- Spectral Measurement:
 - Rinse the cuvette with a small amount of the most dilute standard solution and then fill it.
 - Place the cuvette in the spectrophotometer and record the absorbance spectrum.
 - Identify the wavelength of maximum absorbance (λ_{max}).
- Quantitative Measurement: Set the spectrophotometer to measure the absorbance at the determined λ_{max} . Measure the absorbance of all the standard solutions and the unknown sample solution.
- Data Analysis: Plot a calibration curve of absorbance versus concentration for the standard solutions. Use the absorbance of the unknown sample to determine its concentration from the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of solid **Disperse Blue 165** powder using the KBr pellet technique.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Materials:

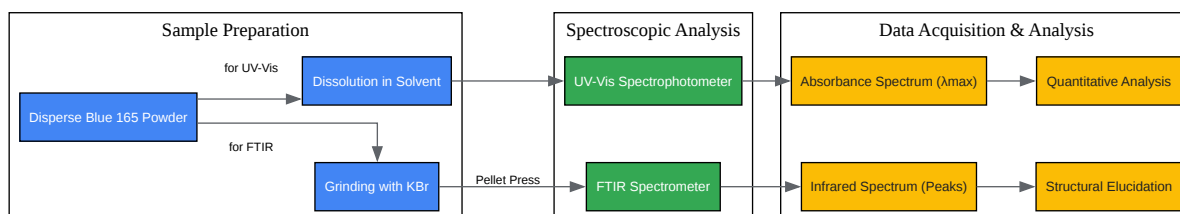
- **Disperse Blue 165** dye powder
- Spectroscopy-grade potassium bromide (KBr), dried in an oven
- Agate mortar and pestle
- Hydraulic press with a pellet-forming die

Procedure:

- Sample Preparation:
 - Place approximately 1-2 mg of the **Disperse Blue 165** powder into the agate mortar.
 - Add approximately 100-200 mg of dry KBr powder to the mortar.
 - Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer a portion of the powdered mixture into the pellet die.
 - Place the die in the hydraulic press.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.
- FTIR Analysis:
 - Carefully remove the KBr pellet from the die.
 - Place the pellet in the sample holder of the FTIR spectrometer.
- Spectrum Acquisition:
 - Collect a background spectrum of the empty sample compartment or a pure KBr pellet.
 - Acquire the FTIR spectrum of the sample pellet, typically in the range of 4000-400 cm^{-1} , with a resolution of 4 cm^{-1} .
- Data Analysis:
 - The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in **Disperse Blue 165**.
 - Identify the characteristic peaks and compare them with known correlation charts or reference spectra.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a dye like **Disperse Blue 165**.



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Caption: Workflow for Spectroscopic Analysis of **Disperse Blue 165**.

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References

- 1. worlddyevariety.com [worlddyevariety.com]
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